molecular formula C18H21NO4S B2906895 (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide CAS No. 1799259-00-9

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2906895
CAS No.: 1799259-00-9
M. Wt: 347.43
InChI Key: QPOIOFZMXNPMJJ-OUKQBFOZSA-N
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Description

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a sulfonamide group attached to a phenylethene backbone, with methoxy substituents on the phenyl rings. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenylacetic acid with appropriate reagents to introduce the sulfonamide group. This can be followed by the formation of the phenylethene backbone through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenylethene backbone can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and phenylethene derivatives, such as:

  • N-(2-methoxyphenyl)-2-phenylethenesulfonamide
  • N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethanesulfonamide

Uniqueness

The uniqueness of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-22-17-11-7-6-10-16(17)18(23-2)14-19-24(20,21)13-12-15-8-4-3-5-9-15/h3-13,18-19H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOIOFZMXNPMJJ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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